molecular formula C5H10N2 B13154191 3-Azabicyclo[3.1.0]hexan-1-amine CAS No. 769916-87-2

3-Azabicyclo[3.1.0]hexan-1-amine

Cat. No.: B13154191
CAS No.: 769916-87-2
M. Wt: 98.15 g/mol
InChI Key: LFBVRERINNDIEJ-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-1-amine is a nitrogen-containing heterocyclic compound. This compound is part of a class of bicyclic amines that are characterized by their unique three-dimensional structure, which includes a nitrogen atom within a bicyclic framework. These structures are commonly found in various natural products and pharmaceuticals due to their biological activity and structural rigidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexan-1-amine can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru(II) or Co(II) catalysts .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation reactions, which require stringent conditions and expensive reagents like maleic anhydride. These methods, while efficient, can be costly and have poor atom economy .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce simpler amines .

Scientific Research Applications

3-Azabicyclo[3.1.0]hexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexan-1-amine involves its interaction with various molecular targets. For instance, in antiviral therapies, it acts as a protease inhibitor by binding to the active site of viral proteases, thereby preventing the cleavage of viral polyproteins and inhibiting viral replication . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexan-1-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and applications. The unique three-dimensional structure of this compound provides it with distinct properties that make it valuable in various fields of research and industry.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-5-1-4(5)2-7-3-5/h4,7H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBVRERINNDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620999
Record name 3-Azabicyclo[3.1.0]hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769916-87-2
Record name 3-Azabicyclo[3.1.0]hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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